molecular formula C25H19ClN2O B11469140 2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11469140
M. Wt: 398.9 g/mol
InChI Key: XPTQPRNTZTXDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole involves its interaction with various molecular targets within cells. It is known to bind to DNA and proteins, disrupting their normal function and leading to cell death. This compound can inhibit enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole include other benzimidazole derivatives like:

What sets this compound apart is its unique combination of the chlorophenoxy and naphthalenylmethyl groups, which confer specific chemical and biological properties that are not present in other benzimidazole derivatives .

Properties

Molecular Formula

C25H19ClN2O

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H19ClN2O/c26-20-12-14-21(15-13-20)29-17-25-27-23-10-3-4-11-24(23)28(25)16-19-8-5-7-18-6-1-2-9-22(18)19/h1-15H,16-17H2

InChI Key

XPTQPRNTZTXDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3COC5=CC=C(C=C5)Cl

Origin of Product

United States

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